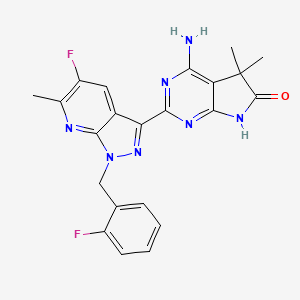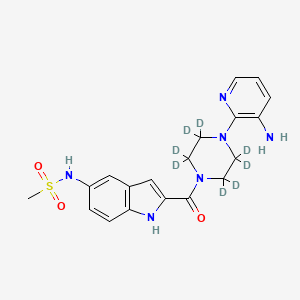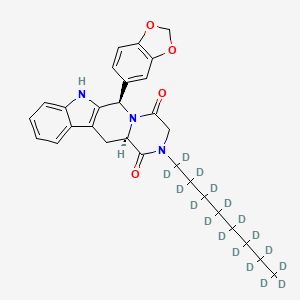
SGC agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC agonist 1 is a potent agonist of soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanylate triphosphate to cyclic guanosine monophosphate. This compound has shown significant potential in the research of cardiovascular diseases due to its ability to improve solubility and high cell permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SGC agonist 1 involves multiple steps, including the formation of amino-substituted annulated pyrimidines. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: SGC agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are often tested for their efficacy in various biological assays .
Scientific Research Applications
SGC agonist 1 has a wide range of scientific research applications:
Mechanism of Action
SGC agonist 1 exerts its effects by directly stimulating soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate production. This, in turn, activates multiple signaling pathways involved in vasodilation, neurotransmission, and immune response . The compound binds to the heme-containing enzyme, enhancing its activity independently of nitric oxide but also sensitizing it to low levels of nitric oxide .
Comparison with Similar Compounds
Riociguat: Another soluble guanylate cyclase stimulator used for treating pulmonary hypertension.
Vericiguat: Recently approved for heart failure, it enhances soluble guanylate cyclase activity independently of nitric oxide.
Uniqueness: SGC agonist 1 is unique due to its high solubility and cell permeability, making it a valuable tool in both research and therapeutic applications. Its ability to stimulate soluble guanylate cyclase independently of nitric oxide while also enhancing sensitivity to nitric oxide sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H19F2N7O |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-amino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]-6-methylpyrazolo[3,4-b]pyridin-3-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C22H19F2N7O/c1-10-14(24)8-12-16(19-27-17(25)15-18(28-19)29-21(32)22(15,2)3)30-31(20(12)26-10)9-11-6-4-5-7-13(11)23/h4-8H,9H2,1-3H3,(H3,25,27,28,29,32) |
InChI Key |
QGMYCEGLHMRVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=NN(C2=N1)CC3=CC=CC=C3F)C4=NC(=C5C(=N4)NC(=O)C5(C)C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)

![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)

![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)



